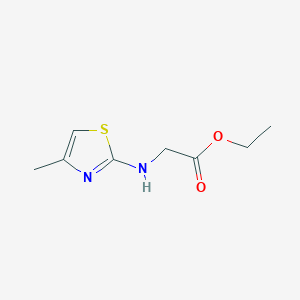
Ethyl (4-methylthiazol-2-yl)glycinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (4-methylthiazol-2-yl)glycinate is a heterocyclic compound with the molecular formula C8H12N2O2S and a molecular weight of 200.26 g/mol . This compound is part of the thiazole family, which is known for its diverse biological activities . It is primarily used in research as a building block for synthesizing more complex molecules .
准备方法
Synthetic Routes and Reaction Conditions
Ethyl (4-methylthiazol-2-yl)glycinate can be synthesized through various synthetic routes. One common method involves the reaction of 4-methylthiazole with ethyl glycinate under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process .
Industrial Production Methods
In industrial settings, the production of this compound often involves bulk manufacturing processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis .
化学反应分析
Types of Reactions
Ethyl (4-methylthiazol-2-yl)glycinate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, often using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Sodium hydride, ethanol as solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
科学研究应用
Ethyl (4-methylthiazol-2-yl)glycinate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of dyes, biocides, and other industrial chemicals
作用机制
The mechanism of action of ethyl (4-methylthiazol-2-yl)glycinate involves its interaction with specific molecular targets. The thiazole ring can interact with various enzymes and receptors, modulating their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound within the active site of the target molecule .
相似化合物的比较
Ethyl (4-methylthiazol-2-yl)glycinate can be compared with other thiazole derivatives, such as:
2-Amino-4-methylthiazole: Known for its antimicrobial properties.
4-Methylthiazole-5-carboxylic acid: Used in the synthesis of pharmaceuticals.
2,4-Disubstituted thiazoles: Exhibiting a wide range of biological activities, including anti-inflammatory and antitumor effects
This compound stands out due to its unique combination of a thiazole ring and an ethyl glycinate moiety, which imparts distinct chemical and biological properties .
属性
分子式 |
C8H12N2O2S |
|---|---|
分子量 |
200.26 g/mol |
IUPAC 名称 |
ethyl 2-[(4-methyl-1,3-thiazol-2-yl)amino]acetate |
InChI |
InChI=1S/C8H12N2O2S/c1-3-12-7(11)4-9-8-10-6(2)5-13-8/h5H,3-4H2,1-2H3,(H,9,10) |
InChI 键 |
JNHMELLMMNTQKQ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CNC1=NC(=CS1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![10,10-Difluoro-6-azaspiro[4.5]decane hydrochloride](/img/structure/B13515794.png)
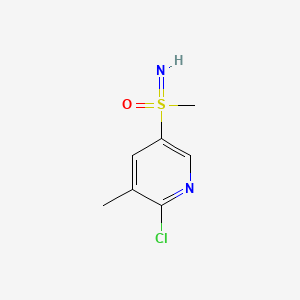
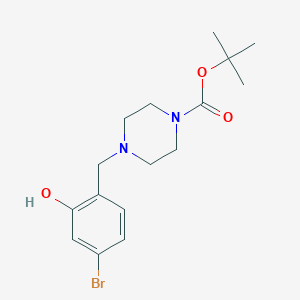
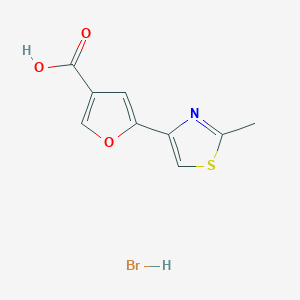
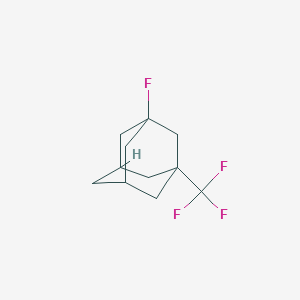
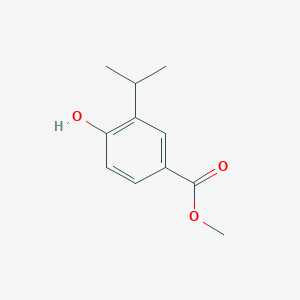
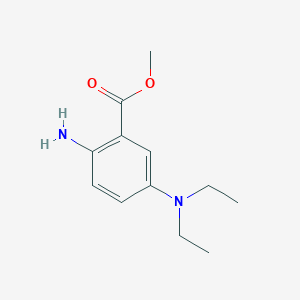
![Methyl 2-formylimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B13515829.png)
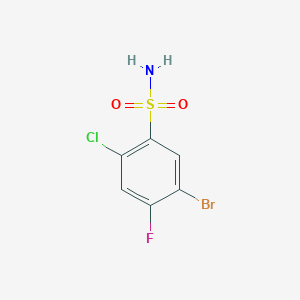
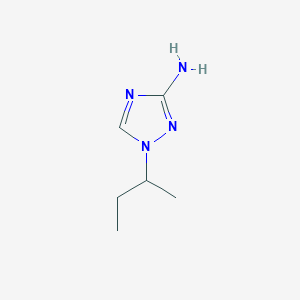
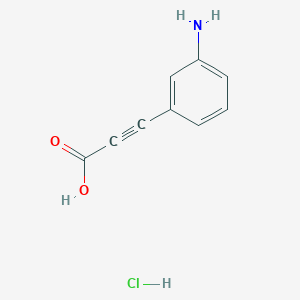
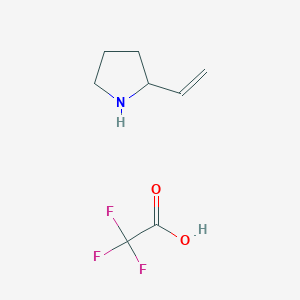
![Methyl5-amino-2-[(dimethylcarbamoyl)sulfanyl]benzoate](/img/structure/B13515863.png)
![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(trimethylsilyl)methyl]butanoic acid](/img/structure/B13515879.png)
